3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid
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Overview
Description
3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is an organic compound with the molecular formula C12H14ClNO4 This compound is characterized by the presence of a chloro group, an isopropylamino group, and an oxoethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic precursor to introduce a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Chlorination: Introduction of the chloro group via electrophilic aromatic substitution.
Amidation: Formation of the isopropylamino group through amidation reactions.
Esterification: Introduction of the oxoethoxy group through esterification reactions.
Hydrolysis: Hydrolysis of the ester to yield the final benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic steps, often utilizing continuous flow reactors and automated systems to enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other substituents.
Hydrolysis: Hydrolysis reactions can cleave ester or amide bonds to yield carboxylic acids or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH), can promote hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and isopropylamino groups may facilitate binding to active sites, while the oxoethoxy group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(2-amino-2-oxoethoxy)benzoic acid: Lacks the isopropyl group, which may affect its binding affinity and reactivity.
4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid: Lacks the chloro group, potentially altering its chemical properties and biological activity.
3-Chloro-4-(2-(methylamino)-2-oxoethoxy)benzoic acid: Contains a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
Uniqueness
3-Chloro-4-(2-(isopropylamino)-2-oxoethoxy)benzoic acid is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and isopropylamino groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research.
Properties
IUPAC Name |
3-chloro-4-[2-oxo-2-(propan-2-ylamino)ethoxy]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-7(2)14-11(15)6-18-10-4-3-8(12(16)17)5-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTVWHYCCWBGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=C(C=C(C=C1)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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